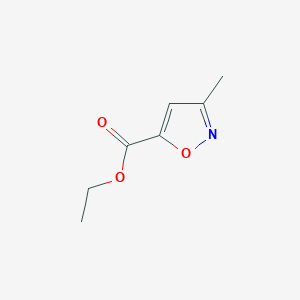

Ethyl 3-Methylisoxazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMIZTNZMHVVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438119 | |

| Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63366-79-0 | |

| Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3-methylisoxazole-5-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the methodological choices. This document is designed to be a practical and authoritative resource for researchers in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1][2][3] Its prevalence stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition and biological activity.[4] Furthermore, the isoxazole ring is relatively stable and can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound serves as a key building block for the synthesis of more complex molecules, leveraging the reactive ester and the modifiable isoxazole core.

Primary Synthetic Pathways: A Tale of Two Strategies

The synthesis of the isoxazole ring system is a well-established area of organic chemistry, with two primary strategies dominating the landscape: the reaction of a β-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide.[4][5][6] Both approaches offer a high degree of control over the final substitution pattern of the isoxazole ring.

Pathway 1: Cyclocondensation of a β-Ketoester with Hydroxylamine

This classic and robust method involves the reaction of a 1,3-dicarbonyl compound, in this case, a β-ketoester, with hydroxylamine. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[6]

To synthesize this compound via this route, the requisite starting material is ethyl 2-acetyl-3-oxobutanoate. The reaction with hydroxylamine hydrochloride in the presence of a base will lead to the desired product.

Plausible Mechanistic Pathway

The reaction commences with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form an oxime intermediate.[7][8] The hydroxyl group of the oxime then attacks the remaining carbonyl (the ester), leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the stable aromatic isoxazole ring.

Experimental Protocol: Cyclocondensation Approach

This protocol is adapted from established procedures for the synthesis of substituted isoxazoles from β-dicarbonyl compounds.[1][8][9]

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or other suitable base

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-ketoester.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Pathway 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly regioselective method for the synthesis of isoxazoles.[10][11][12] This approach allows for the convergent assembly of the isoxazole ring from two independent fragments.

For the synthesis of this compound, this pathway involves the reaction of ethyl 2-butynoate with acetonitrile oxide. The nitrile oxide is typically generated in situ from acetaldoxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation.[12]

Plausible Mechanistic Pathway

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole react with the two pi-electrons of the alkyne in a single step to form the five-membered isoxazole ring.[11][12] The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Experimental Protocol: 1,3-Dipolar Cycloaddition Approach

This protocol is based on general procedures for the in situ generation of nitrile oxides and their subsequent cycloaddition reactions.[11][12]

Materials:

-

Acetaldoxime

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldoxime (1 equivalent) in anhydrous DCM.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of N-chlorosuccinimide (1 equivalent) in anhydrous DCM to the stirred solution of acetaldoxime. The formation of the corresponding hydroximoyl chloride will occur.

-

After the addition is complete, add ethyl 2-butynoate (1 equivalent) to the reaction mixture.

-

From the dropping funnel, add a solution of triethylamine (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture. The triethylamine will facilitate the in situ generation of acetonitrile oxide, which will then react with the ethyl 2-butynoate.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Data Summary

| Parameter | This compound |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available, but for the similar ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, it is 71-72 °C at 0.5 mmHg.[15] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. |

Visualizing the Synthesis

To further clarify the synthetic pathways, the following diagrams illustrate the chemical transformations.

Diagram 1: Cyclocondensation Pathway

Caption: Workflow for the cyclocondensation synthesis.

Diagram 2: 1,3-Dipolar Cycloaddition Pathway

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis.

Conclusion and Future Perspectives

Both the cyclocondensation and the 1,3-dipolar cycloaddition pathways represent reliable and versatile methods for the synthesis of this compound. The choice between these routes will often depend on the availability of starting materials and the desired scale of the reaction. The cyclocondensation approach is often favored for its simplicity and use of readily available reagents. In contrast, the 1,3-dipolar cycloaddition offers a more convergent and potentially more modular approach, allowing for greater diversity in the final products by varying the alkyne and nitrile oxide precursors. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of isoxazole derivatives remains an active and important area of research.

References

- Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

-

Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link].

-

Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link].

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link].

-

National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link].

-

National Institutes of Health. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link].

-

Organic Chemistry Research. Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Available at: [Link].

-

Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Available at: [Link].

-

Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link].

-

ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Available at: [Link].

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (This is a chapter title, a more specific source would be needed for a direct link).

-

National Institutes of Health. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link].

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (This is a partial title, a more specific source would be needed for a direct link).

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link].

-

YouTube. synthesis of isoxazoles. Available at: [Link].

-

National Institutes of Health. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link].

-

CoLab. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Available at: [Link].

-

LookChem. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link].

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link].

-

IUCr. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link].

-

National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link].

-

National Institutes of Health. Ethyl (2E)-2-(hydroxyimino)propanoate. Available at: [Link].

-

PubChem. Ethyl 2-butynoate. Available at: [Link].

-

Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemres.org [orgchemres.org]

- 9. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. Isoxazole synthesis [organic-chemistry.org]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Ethyl 2-butynoate 98 4341-76-8 [sigmaaldrich.com]

- 14. Ethyl 2-butynoate | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of heterocyclic compounds is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of Ethyl 3-methylisoxazole-5-carboxylate, a key isoxazole derivative, offering insights into its fundamental characteristics and the experimental methodologies used to determine them. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2]

Core Molecular Attributes

This compound (CAS RN: 63366-79-0) is a solid, white to off-white compound. Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₃ | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| Melting Point | 27-35 °C | [4] |

| Boiling Point | 243.3 °C at 760 mmHg | [4] |

These fundamental properties are the initial data points in assessing the compound's suitability for further development. The melting point, for instance, provides a preliminary indication of purity and lattice energy, while the boiling point is crucial for purification by distillation.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid.

Caption: Fischer-Speier esterification of 3-methylisoxazole-5-carboxylic acid.

Experimental Protocol: Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst is a well-established method known as Fischer esterification.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylisoxazole-5-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Physicochemical Properties and Their Significance in Drug Development

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for guiding formulation development.

Solubility

The solubility of a drug candidate is a crucial determinant of its oral bioavailability. While specific experimental data for this compound in a range of solvents is not extensively published, its isoxazole core, being a polar heterocycle, suggests solubility in polar organic solvents.[6]

Caption: A typical workflow for determining the thermodynamic solubility of a compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve from standards of known concentrations to determine the solubility of the compound in each solvent.

Acidity/Basicity (pKa)

The pKa of a molecule influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent carboxylic acid, 3-methylisoxazole-5-carboxylic acid, is predicted to be around 2.36.[7] The esterification of the carboxylic acid to form this compound removes this acidic proton, rendering the molecule neutral under physiological conditions. The isoxazole ring itself is weakly basic.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the isoxazole ring, and a singlet for the proton on the isoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

-

C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).

-

C-O stretching of the ester group (around 1100-1300 cm⁻¹).

-

C=N and C=C stretching vibrations of the isoxazole ring.

-

C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (155.15). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).[8]

Applications in Drug Discovery and Development

The isoxazole ring is a versatile scaffold in medicinal chemistry due to its favorable electronic properties and its ability to act as a bioisostere for other functional groups, such as amides and carboxylic acids.[9][10] This allows for the modulation of a compound's physicochemical and pharmacological properties.

Isoxazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation.[11]

Stability and Reactivity

The stability of a drug candidate under various conditions is a critical factor for its development and shelf-life. The isoxazole ring is generally stable, but can be susceptible to cleavage under certain reductive or strongly acidic/basic conditions. The ester group of this compound can undergo hydrolysis to the carboxylic acid, particularly in the presence of acid or base.

Caption: Key stability and reactivity pathways for this compound.

Conclusion

This compound is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for the synthesis of novel drug candidates. A thorough understanding of its synthesis, purification, and core physicochemical characteristics, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs. The experimental protocols provided herein serve as a practical foundation for researchers working with this and related isoxazole derivatives.

References

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Semantic Scholar. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). DrugHunter. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

-

5-Isoxazolecarboxylicacid,3-methyl-,ethylester(6CI,7CI,9CI). (n.d.). LookChem. [Link]

-

Isoxazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (2000). PubMed. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

-

3-METHYL-5-CARBOXYISOXAZOLE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

-

(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

FTIR spectrum of the synthesized compound 3g. (n.d.). ResearchGate. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023). YouTube. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

3-Methyl-5-isoxazolecarboxylic acid. (n.d.). PubChem. [Link]

-

Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

-

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate - Optional[Raman] - Spectrum. (n.d.). SpectraBase. [Link]

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.).

-

Isoxazole-4-carboxylic acid methyl ester. (n.d.). PubChem. [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Bioisosterism - Drug Design Org [drugdesign.org]

- 10. drughunter.com [drughunter.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 3-methylisoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the development of novel therapeutic agents.

Core Identification and Structural Elucidation

This compound is a disubstituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The precise arrangement of the substituents on the isoxazole ring is critical to its chemical reactivity and biological activity.

CAS Number: 63366-79-0[1]

Molecular Formula: C₇H₉NO₃[1]

Molecular Weight: 155.15 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

A noteworthy isomer of this compound is Ethyl 5-methylisoxazole-3-carboxylate (CAS Number: 3209-72-1), where the positions of the methyl and ethyl carboxylate groups are swapped on the isoxazole ring.[2] It is imperative for researchers to verify the CAS number to ensure they are working with the correct regioisomer, as their chemical and biological properties can differ significantly.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound and its isomer are presented below for comparative purposes.

| Property | This compound | Ethyl 5-methylisoxazole-3-carboxylate |

| CAS Number | 63366-79-0 | 3209-72-1[2] |

| Molecular Formula | C₇H₉NO₃[1] | C₇H₉NO₃[2] |

| Molecular Weight | 155.15 g/mol [1] | 155.15 g/mol [2] |

| Form | Not specified | Solid[2] |

| Melting Point | Not specified | 27-31 °C[2] |

| Boiling Point | Not specified | Not specified |

| Flash Point | Not specified | 109 °C (closed cup)[2] |

| Purity | Typically >95%[1] | Typically >95%[2] |

Predicted Spectral Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the proton on the isoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl group carbons, and the methyl group carbon.

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 155.05824 Da.[3] The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the alkyl groups.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and efficient method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4]

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

This approach offers a high degree of regioselectivity and is adaptable to a wide range of substrates.

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure)

Materials:

-

Ethyl 2-butynoate

-

Acetonitrile

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or THF)

Procedure:

-

Generation of Acetonitrile Oxide (in situ):

-

To a solution of acetaldoxime in an anhydrous solvent, slowly add N-chlorosuccinimide at 0 °C.

-

After the addition is complete, add triethylamine dropwise to the reaction mixture. This will generate the nitrile oxide in situ. The choice of solvent and base is critical to minimize the dimerization of the nitrile oxide.

-

-

Cycloaddition Reaction:

-

To the freshly prepared solution of acetonitrile oxide, add ethyl 2-butynoate.

-

Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Causality Behind Experimental Choices:

-

The in situ generation of the nitrile oxide is crucial as this intermediate is unstable and prone to dimerization.

-

The use of an anhydrous solvent prevents the hydrolysis of the nitrile oxide and other reactants.

-

The choice of a suitable base is important to facilitate the elimination of HCl to form the nitrile oxide without promoting side reactions.

-

Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4][5] The 3-methylisoxazole-5-carboxylic acid moiety, in particular, serves as a valuable pharmacophore and a synthetic intermediate for a variety of biologically active molecules.

While specific applications of this compound are not extensively documented in publicly available literature, the broader class of 3,5-disubstituted isoxazoles has shown a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The isoxazole ring is a key component of several antimicrobial agents.[6]

-

Anti-inflammatory Properties: Derivatives of isoxazole-carboxylic acids have been investigated for their anti-inflammatory effects.

-

Anticancer Activity: The isoxazole scaffold has been incorporated into molecules designed as anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[7]

-

Enzyme Inhibition: The 5-methylisoxazole-3-carboxylic acid moiety has been used in the preparation of aminopyrazole amide derivatives that act as inhibitors of Raf kinase, a key enzyme in cancer cell signaling pathways.[8]

-

Antitubercular Agents: Carboxamide derivatives of 5-methylisoxazole-3-carboxylic acid have demonstrated significant activity against Mycobacterium tuberculosis.[9]

The ethyl ester of 3-methylisoxazole-5-carboxylic acid is a versatile starting material for the synthesis of these more complex and biologically active molecules, typically through the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling or other functional group transformations.

Safety, Handling, and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid contact with skin and eyes.[10]

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.

It is highly recommended to obtain a specific SDS from the supplier before handling this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, proposed synthesis via 1,3-dipolar cycloaddition and its utility as a precursor to a wide range of biologically active molecules make it an important compound for researchers in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

NIH. (2010). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. Retrieved from [Link]

-

MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

-

NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3). Retrieved from [Link]

-

IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

-

Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. Mthis compound [myskinrecipes.com]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Ethyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to Ethyl 3-methylisoxazole-5-carboxylate: A Versatile Scaffold

This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a "privileged scaffold" in drug discovery, appearing in a wide array of bioactive molecules and approved pharmaceuticals. Its utility stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile synthetic intermediate for more complex molecular architectures.

Understanding the precise chemical structure and purity of this compound is paramount for its effective use in synthesis and drug development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular identity and integrity.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Elucidation

A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, employing multiple analytical methods, is essential for unequivocal characterization. For this compound, the core spectroscopic toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique fingerprint for each type of proton in the molecule. The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectrum for this compound:

Based on the structure, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Triplet (t) | 3H | -CH₂CH₃ (ethyl) | Aliphatic methyl group coupled to a methylene group. |

| ~2.5 | Singlet (s) | 3H | -CH₃ (isoxazole) | Methyl group attached to the isoxazole ring with no adjacent protons. |

| ~4.4 | Quartet (q) | 2H | -CH₂ CH₃ (ethyl) | Methylene group coupled to a methyl group. |

| ~7.0 | Singlet (s) | 1H | Isoxazole C4-H | Proton on the isoxazole ring, expected to be a singlet due to the absence of adjacent protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals. CDCl₃ is a common first choice for its versatility.

-

Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The processed spectrum should be phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Principle: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

Expected ¹³C NMR Spectrum for this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~12 | -C H₃ (isoxazole) | Aliphatic methyl carbon on the isoxazole ring. |

| ~14 | -CH₂C H₃ (ethyl) | Aliphatic methyl carbon of the ethyl ester. |

| ~62 | -C H₂CH₃ (ethyl) | Methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |

| ~110 | Isoxazole C 4 | Carbon atom of the isoxazole ring bearing a hydrogen. |

| ~158 | Ester C =O | Carbonyl carbon of the ester group. |

| ~160 | Isoxazole C 5 | Carbon atom of the isoxazole ring attached to the ester group. |

| ~165 | Isoxazole C 3 | Carbon atom of the isoxazole ring attached to the methyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of absorption is characteristic of the type of bond and the functional group it belongs to.

Expected Key IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | Aliphatic (methyl and methylene groups) |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1600 | C=N stretch | Isoxazole ring |

| ~1450 | C=C stretch | Isoxazole ring |

| ~1250 | C-O stretch | Ester |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a spectrum can be obtained by placing a drop of the liquid between two salt (e.g., NaCl or KBr) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer further structural information.

Expected Mass Spectrum for this compound:

-

Molecular Ion (M⁺): The molecular formula is C₇H₉NO₃, giving a molecular weight of 155.15 g/mol . The mass spectrum should show a molecular ion peak at m/z = 155.

-

Key Fragmentation Pathways: Fragmentation of the ester group is common. Expect to see peaks corresponding to the loss of the ethoxy group (-OCH₂CH₃, mass = 45) leading to a fragment at m/z = 110, or the loss of an ethyl radical (-CH₂CH₃, mass = 29) followed by CO₂ to also give characteristic fragments.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is well-suited for volatile and thermally stable compounds like this ester.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS and would be suitable here. It is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation. For LC-MS, "softer" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used, which typically result in a more prominent molecular ion peak.

-

Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Characterization

The logical flow for characterizing a new batch or a newly synthesized sample of this compound is as follows:

Caption: Workflow for the spectroscopic characterization.

Conclusion: Ensuring Scientific Integrity

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, is crucial for ensuring its quality and identity in research and development. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic building block. The protocols and expected data presented here provide a solid foundation for achieving this, promoting reproducibility and reliability in scientific endeavors.

References

-

While specific spectral data for this compound (CAS 63366-79-0) is not widely published, its synthesis and use are mentioned in the chemical literature.

-

Giacomelli, G.; De Luca, L.; Porcheddu, A. A method for generating nitrile oxides from nitroalkanes: a microwave assisted route for isoxazoles. Tetrahedron2003 , 59 (29), 5437-5440. [Link]

-

- For general principles of spectroscopic techniques: Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Chemical supplier data sheets for physical properties

An In-depth Technical Guide on the Reactivity of Ethyl 3-methylisoxazole-5-carboxylate

This guide provides a comprehensive exploration of the synthesis, properties, and core reactivity of Ethyl 3-methylisoxazole-5-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure in drug discovery, and understanding the reactivity of its derivatives is paramount for the development of novel molecular entities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental handling of this molecule.

Introduction to this compound

This compound is a disubstituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship.[4] The presence of the methyl group at the 3-position and the ethyl carboxylate group at the 5-position imparts specific electronic and steric properties that govern its reactivity. The ester functionality provides a handle for further synthetic transformations, while the isoxazole ring itself can undergo a variety of fascinating and useful chemical reactions.

Molecular Structure and Properties

The structure of this compound is characterized by the isoxazole core with substituents at the C3 and C5 positions. Below is a table summarizing its key physical and chemical properties, compiled from various chemical databases and extrapolated from closely related analogs.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [7] |

| Molecular Weight | 155.15 g/mol | [7] |

| Appearance | Likely a solid or oil | |

| Boiling Point | Extrapolated from analogs: ~70-80 °C at 0.5 mmHg | [5] |

| Density | Extrapolated from analogs: ~1.07 g/mL | [5] |

| Refractive Index | Extrapolated from analogs: ~1.46 | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, THF) | General chemical knowledge |

Synthesis of this compound

The most robust and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][8][9][10][11] This approach offers high regioselectivity and is amenable to a wide range of substrates. For the synthesis of this compound, the key precursors are acetonitrile oxide (generated in situ) and ethyl propiolate.

Reaction Scheme: [3+2] Cycloaddition

Caption: Synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related isoxazoles.[1][8]

-

Generation of Acetonitrile Oxide: In a well-ventilated fume hood, dissolve acetaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq) portion-wise at 0 °C.

-

Add a mild base, such as triethylamine (1.2 eq), dropwise to the reaction mixture. The formation of the nitrile oxide will occur in situ.

-

Cycloaddition: To the freshly prepared solution of acetonitrile oxide, add ethyl propiolate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Core Reactivity of this compound

The reactivity of this compound can be broadly categorized into two main areas: reactions involving the substituents (the ester and methyl groups) and reactions involving the isoxazole ring itself.

Reactions of the Ester Group: Hydrolysis

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[12][13][14] This transformation is a crucial step in many synthetic routes, as the resulting carboxylic acid can be further functionalized, for example, into amides or other esters.

Caption: Reductive ring opening of the isoxazole.

This is a generalized procedure based on the hydrogenation of similar isoxazole derivatives. [15]

-

In a flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude β-enamino ketone derivative, which may be purified by column chromatography if necessary.

Reactions of the Isoxazole Ring: Transition Metal-Catalyzed Ring Opening and Annulation

Recent advances in organic synthesis have demonstrated that the isoxazole ring can undergo ring-opening and annulation reactions in the presence of transition metal catalysts, such as iron(III) or ruthenium(II). [16]These reactions provide access to other important heterocyclic scaffolds like pyrroles and pyridines.

Caption: Transition metal-catalyzed ring transformations.

The specific conditions and outcomes of these reactions are highly dependent on the catalyst, solvent, and the nature of the reacting partner. For instance, microwave-assisted, Fe(III)-catalyzed reactions can lead to the rapid synthesis of 1,4-diacyl pyrroles and substituted pyridines. [16]

Other Potential Reactivities

-

Ring-Opening Fluorination: Isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor®, yielding α-fluorocyanoketones. [17][18][19]* Photochemical Rearrangement: Under UV irradiation, the isoxazole ring can rearrange to an oxazole through an azirine intermediate, a consequence of the relatively weak N-O bond. [4][20]* Reactions at the C4 Position: While the C4 position of this compound is substituted in some related analogs, in cases where it is unsubstituted, it can be a site for electrophilic substitution, though the isoxazole ring is generally considered electron-deficient.

Conclusion

This compound is a molecule of significant synthetic utility. Its preparation via the reliable [3+2] cycloaddition of a nitrile oxide and an alkyne provides a solid entry point for further chemical exploration. The true power of this scaffold lies in its diverse reactivity, from straightforward manipulations of the ester group to the more complex and synthetically valuable transformations of the isoxazole ring itself. The ability to undergo reductive or transition metal-catalyzed ring-opening reactions opens up avenues to a wide array of other heterocyclic systems. A thorough understanding of these reactivity patterns, as outlined in this guide, is essential for leveraging the full potential of this compound in the design and synthesis of novel functional molecules.

References

-

Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. ACS Publications. Available at: [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

-

Ring-Opening Fluorination of Isoxazoles. PubMed. Available at: [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

-

Ring-Opening Fluorination of Isoxazoles. Organic Letters. ACS Publications. Available at: [Link]

-

Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available at: [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. NIH. Available at: [Link]

-

ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Chembase.cn. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available at: [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

-

Isoxazole. Wikipedia. Available at: [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. Available at: [Link]

-

3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3). PubChemLite. Available at: [Link]

-

ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE. ChemBK. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Royal Society of Chemistry. Available at: [Link]

- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. NIH. Available at: [Link]

-

Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3). PubChemLite. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

-

REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. PubChemLite - 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - Ethyl 5-methylisoxazole-3-carboxylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 14. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl 3-methylisoxazole-5-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylisoxazole-5-carboxylate is a key heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" found in numerous biologically active molecules and FDA-approved drugs.[1] This guide provides an in-depth exploration of the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its applications in modern research and drug development.

The Historical Context of Isoxazole Synthesis: A Century of Discovery

The journey into the chemistry of isoxazoles began in the early 20th century. The seminal work by the German chemist Ludwig Claisen in 1903 marked the first significant contribution to this field, with the synthesis of the parent isoxazole ring from the oximation of propargylaldehyde acetal.[1][2] This pioneering work laid the foundation for over a century of research into the synthesis and application of this important class of heterocycles.

Following Claisen's initial discovery, two primary and classical synthetic strategies for constructing the isoxazole ring have become cornerstones of heterocyclic chemistry:

-

The Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This method, often referred to as a Claisen-type synthesis, involves the reaction of a β-diketone, β-ketoester, or related 1,3-dicarbonyl species with hydroxylamine. The reaction proceeds through the formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

-

The 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne: This powerful and highly versatile method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). This reaction is a cornerstone of click chemistry and allows for the direct and often regioselective formation of the isoxazole ring.

While the precise first synthesis of this compound is not readily identifiable in singular seminal publications, its preparation is a clear application of these well-established classical methods.

Synthetic Methodologies for this compound

The synthesis of this compound can be logically approached through the two foundational methods of isoxazole synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Synthesis from a β-Ketoester and Hydroxylamine

This approach is a direct application of the classical Claisen isoxazole synthesis. The retrosynthetic analysis reveals that the target molecule can be constructed from ethyl 2,4-dioxopentanoate (a β-ketoester) and hydroxylamine.

Experimental Protocol: Synthesis via β-Ketoester Condensation

Objective: To synthesize this compound from ethyl 2,4-dioxopentanoate and hydroxylamine hydrochloride.

Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants. A weak base, such as sodium acetate, is often added to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction. The pH of the reaction is critical; acidic to neutral conditions favor the desired cyclization pathway.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq.) and ethanol.

-

Addition of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a minimal amount of water and add this solution to the stirred solution of the β-ketoester.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-methylisoxazole-5-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous isoxazole derivatives and fundamental chemical principles to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for determining its solubility in various organic solvents, designed to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate process development, formulation, and quality control.

Introduction: The Significance of Solubility in Drug Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile building block for more complex active pharmaceutical ingredients (APIs).[1] The isoxazole scaffold is present in numerous approved drugs, valued for its contribution to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1]

The solubility of a chemical compound in various solvents is a critical physicochemical parameter that profoundly influences its application in drug development. It dictates the choice of solvents for synthesis and purification, impacts the feasibility of different formulation strategies, and is a key determinant of a drug's bioavailability. A comprehensive understanding of a compound's solubility profile is therefore not merely academic but a fundamental prerequisite for efficient and successful pharmaceutical development.

This guide will first explore the predicted solubility of this compound based on its molecular structure and the known properties of similar isoxazole derivatives. Subsequently, a rigorous, step-by-step experimental protocol for the precise determination of its solubility will be detailed.

Predicted Solubility Profile of this compound

While specific experimental data is sparse, an informed prediction of the solubility of this compound can be made by analyzing its molecular structure and drawing parallels with related compounds.

Molecular Structure and Physicochemical Properties

The structure of this compound features a five-membered isoxazole ring, a methyl group at the 3-position, and an ethyl carboxylate group at the 5-position.

-

Polarity: The isoxazole ring, with its nitrogen and oxygen heteroatoms, imparts a degree of polarity to the molecule.[2] The ethyl ester group also contributes to its polar nature.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole ring and the ester group can act as hydrogen bond acceptors, which generally enhances solubility in protic solvents.

-

Molecular Size: The molecule is of a moderate size, which suggests that steric hindrance should not be a major impediment to solvation in most common organic solvents.[3]

Based on these features, it is anticipated that this compound will exhibit good solubility in a range of polar organic solvents.

Predicted Solubility in Common Organic Solvents

Following the principle of "like dissolves like," the predicted solubility in various classes of organic solvents is as follows:

-

High Solubility Predicted:

-

Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol). These solvents can engage in hydrogen bonding with the solute, facilitating dissolution.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). The polarity of these solvents is expected to effectively solvate the polar regions of the molecule.

-

-

Moderate Solubility Predicted:

-

Less Polar Solvents: (e.g., Dichloromethane, Chloroform, Ethyl Acetate). These solvents have a lower polarity but should still be capable of dissolving the compound to a useful extent.

-

-

Low Solubility Predicted:

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene). The lack of strong intermolecular interactions between these nonpolar solvents and the polar solute will likely result in poor solubility.[2]

-

It is important to note that temperature will also play a significant role; for most solid solutes, solubility increases with temperature.[2]

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust and reproducible method for determining the solubility of this compound in a selection of organic solvents. This method is designed to be a self-validating system, ensuring the generation of high-quality, reliable data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow Diagram

References

Role of Ethyl 3-methylisoxazole-5-carboxylate in heterocyclic chemistry

An In-Depth Technical Guide: The Strategic Role of Ethyl 3-methylisoxazole-5-carboxylate in Modern Heterocyclic Chemistry

Abstract

Isoxazoles represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry due to their diverse biological activities and versatile reactivity.[1] This technical guide focuses on a key exemplar, this compound, a strategically functionalized building block that serves as a cornerstone in the synthesis of complex molecular architectures. We will dissect its synthesis, explore its fundamental reactivity—particularly the strategic cleavage of the N-O bond—and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of the isoxazole scaffold in target-oriented synthesis.

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The isoxazole ring is an aromatic, five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement imparts a unique electronic character, rendering the ring electron-deficient and susceptible to specific chemical transformations. The weak N-O bond is a key feature, predisposing the ring to cleavage under reductive conditions, a property that synthetic chemists exploit to unmask latent functionality.[3]

In medicinal chemistry, the isoxazole moiety is considered a "privileged scaffold." Its incorporation into a drug candidate can enhance physicochemical properties, improve metabolic stability, and provide a rigid framework for orienting pharmacophoric groups.[4] Consequently, the isoxazole core is found in a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide.[2] this compound is a particularly valuable building block because its substituents—a methyl group at the 3-position and an ethyl ester at the 5-position—offer distinct points for diversification and control over reactivity.

Synthesis of this compound

The most common and efficient synthesis of 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine. For this compound, the reaction between ethyl acetoacetate and hydroxylamine hydrochloride provides a direct and high-yielding route.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize this compound from ethyl acetoacetate and hydroxylamine hydrochloride.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-